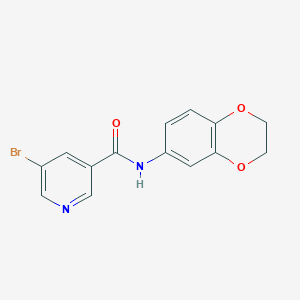
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide is a chemical compound belonging to the class of nicotinamide derivatives. While specific information on this compound is scarce, nicotinamide derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves multi-step chemical reactions. Hirokawa et al. (1998) described the synthesis of related nicotinamide derivatives, highlighting the complexity and precision required in such processes (Hirokawa, Yoshida, & Kato, 1998).
Molecular Structure Analysis
Understanding the molecular structure of nicotinamide derivatives is crucial for their application in drug design. Jethmalani et al. (1996) investigated similar compounds, providing insights into their planar molecular structures and hydrogen bonding, critical for their biological activities (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996).
Chemical Reactions and Properties
Chemical reactions involving nicotinamide derivatives are diverse. Qi-fan (2010) detailed a method involving chlorination, ammonium aqueous reaction, and oxidation to synthesize 5-bromo-nicotinonitrile, showcasing the typical reactions these compounds undergo (Chen Qi-fan, 2010).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are essential for the practical application of these compounds. Necefoğlu et al. (2011) explored similar compounds' crystal structures and bonding, which are vital for understanding their physical properties (Necefoğlu, Özbek, Adıgüzel, & Hökelek, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, determine the compound's usefulness in various applications. Kamal et al. (2014) synthesized a series of nicotinamides and evaluated their anticancer activity, demonstrating the significant chemical properties of these compounds (Kamal, Reddy, Nayak, Bolla, Rao, & Prasad, 2014).
Scientific Research Applications
1. Receptor Affinity Studies
The compound 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide belongs to a class of nicotinamide derivatives, some of which have been studied for their binding affinities to receptors like 5-HT3 and dopamine D2. For instance, similar nicotinamide derivatives have shown potent affinities for both receptors, indicating potential applications in neurological research and drug development (Hirokawa et al., 1998).
2. Antimicrobial Screening
Nicotinamide analogs have been explored for their antimicrobial properties. Compounds with structures similar to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide were tested against various bacteria and fungi, showing potential as antimicrobial agents. This highlights the compound's relevance in the development of new antibiotics and antifungal medications (Patel & Shaikh, 2010).
3. Antiprotozoal Activity
Some nicotinamide derivatives have demonstrated significant activity against protozoal infections like Trypanosoma and Plasmodium species, suggesting the potential use of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide in developing antiprotozoal drugs (Ismail et al., 2003).
4. Cancer Research and Therapy
Nicotinamide derivatives have been involved in cancer research, particularly as inhibitors of specific enzymes or as part of chemopreventive strategies. Their mechanism includes affecting cellular metabolism and enzyme inhibition, which can be critical in cancer therapy (Jäger et al., 2002), (Galbraith et al., 2019).
5. Enzyme Inhibition Studies
Research has shown that nicotinamide derivatives can be potent enzyme inhibitors. This property is crucial for understanding various biochemical pathways and developing drugs targeting specific enzymes (Kabat et al., 1987).
6. Synthesis and Characterization
Studies on the synthesis and characteristics of compounds related to 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide provide valuable information on their chemical properties, which is essential for their application in various fields of research (Qi-fan, 2010).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s worth noting that sulfonamides, which this compound is a part of, are known for their broad spectrum anti-bacterial action . They are also reported to display excellent inhibition properties against carbonic anhydrase .
properties
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-9(7-16-8-10)14(18)17-11-1-2-12-13(6-11)20-4-3-19-12/h1-2,5-8H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXVSRZYCDAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

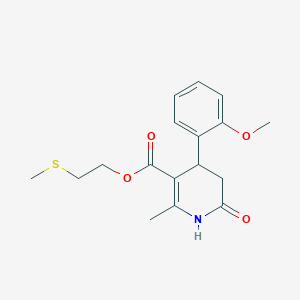
![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
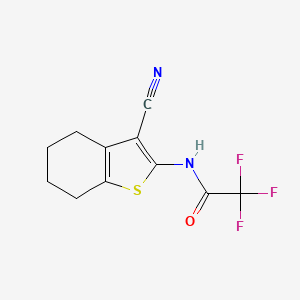
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

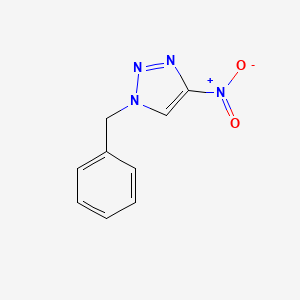

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
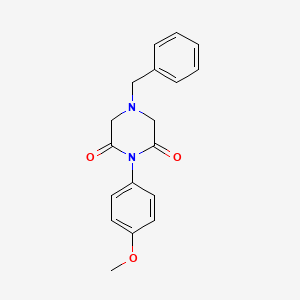
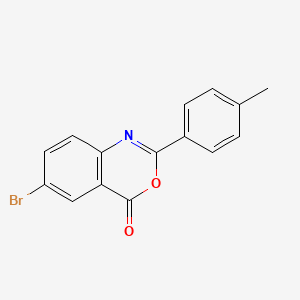
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
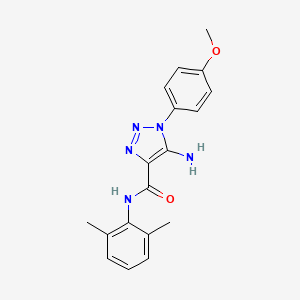
![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)